

An In-depth Technical Guide to the Toxicological Profile of Sodium Metaborate

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Compound of Interest

Compound Name: Sodium;oxido(oxo)borane;hydrate

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Introduction

Sodium metaborate, an inorganic compound, is utilized in a variety of industrial applications, including the manufacturing of borosilicate glass, as a component of herbicides, and as a pH buffering agent.[1] Given its widespread use, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring occupational and consumer safety. This technical guide provides a comprehensive overview of the toxicological data for sodium metaborate, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of its toxicity. The toxicological data for sodium metaborate are often derived from studies on boric acid and other borates, which are considered toxicologically equivalent due to their conversion to boric acid in the body.

Toxicokinetics

Upon ingestion or inhalation, sodium metaborate is readily absorbed and hydrolyzes to form boric acid, which is the biologically active species. Boric acid is distributed throughout the body and is not metabolized. Excretion occurs primarily through the urine.

Acute Toxicity

Sodium metaborate exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.



Table 1: Acute Toxicity of Sodium Metaborate and Related Borates

Test Substance	Species	Route	Endpoint	Value	Reference
Sodium Metaborate	Rat	Oral	LD50	2330 mg/kg bw	[2][3][4][5][6]
Sodium Metaborate	Rat	Oral	LD50	2660 mg/kg bw	[6]
Sodium Metaborate 4-Mol	Rat	Oral	LD50	3251 mg/kg bw	[7]
Sodium Metaborate	Rabbit	Dermal	LD50	>2000 mg/kg bw	[5][8][9]
Sodium Tetraborate Pentahydrate	Rabbit	Dermal	LD50	>2000 mg/kg bw	[10]
Sodium Tetraborate Pentahydrate	Rat	Inhalation	LC50	>2.0 mg/L	[11][12]

Skin and Eye Irritation

Sodium metaborate is considered to be a skin and eye irritant, primarily due to its alkaline nature in aqueous solutions.[2][6] In a primary dermal irritation study following OECD Guideline 404, sodium metaborate 4-mol was found to cause no skin irritation in New Zealand White rabbits.[7] However, it is classified as a probable eye irritant.[2]

Sub-chronic and Chronic Toxicity

Repeated or prolonged exposure to high doses of borates can lead to adverse effects, with the testes being a primary target organ in males.

Table 2: Sub-chronic and Chronic Toxicity of Boric Acid



Species	Duration	Route	NOAEL	LOAEL	Effects at	Referenc e
Rat	2 years	Oral (diet)	17.5 mg B/kg bw/day	-	Testicular toxicity	[13]
Mouse	13 weeks	Oral (diet)	-	-	Testicular atrophy, hyperkerat osis of the stomach, extramedul lary hematopoi esis of the spleen at 20,000 ppm.	[14]

Carcinogenicity

Studies on boric acid in mice and rats have not shown evidence of carcinogenicity.

Table 3: Carcinogenicity of Boric Acid

Species	Duration	Route	Doses	Results	Reference
B6C3F1 Mice	2 years	Oral (diet)	0, 2,500, or 5,000 ppm	No evidence of carcinogenicit y.	[14][15][16]
Sprague- Dawley Rats	-	-	-	Not demonstrated to be a carcinogen.	[14]



Genotoxicity

The available data suggest that boric acid and other borates are not genotoxic.

Table 4: Genotoxicity of Boric Acid

Assay	Test System	Results	Reference
Ames Test	Salmonella typhimurium	Negative	[17][18][19][20][21]
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	[16][17]
In vitro Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	Negative	[16][17]
In vivo Micronucleus Test	-	Negative	[21]

While some studies have shown that boric acid can induce chromosomal aberrations in cultured human lymphocytes at high concentrations, the overall weight of evidence from a standard battery of genotoxicity tests indicates a lack of mutagenic potential.[17][22] Some boronic acids have been reported to be mutagenic in the Ames assay, but this is not considered a general liability for all boron-containing compounds.[18][19][20][21]

Reproductive and Developmental Toxicity

The primary toxicological concern for borates is their adverse effects on reproduction and development, observed in animal studies at high doses.

Table 5: Reproductive and Developmental Toxicity of Boric Acid



Species	Endpoint	NOAEL	LOAEL	Effects at LOAEL	Reference
Rat	Male Fertility	17.5 mg B/kg bw/day	-	Testicular toxicity, reduced spermiation.	[13][23]
Rat	Development al Toxicity	9.6 mg B/kg bw/day	13 mg B/kg bw/day	Reduced fetal body weight and skeletal effects.	[7][13][24][25]
Mouse	Female Fertility	~27 mg B/kg bw/day	-	Reduced ovulation, decreased pup weights.	[13]
Mouse	Development al Toxicity	248 mg/kg/day	-	-	[26]
Rabbit	Development al Toxicity	-	-	Malformation s of the eyes, CNS, cardiovascula r system, and axial skeleton.	[24]

Human epidemiological studies on workers with high occupational exposure to borates have not shown adverse effects on fertility.[24][27] However, due to the observed effects in animal studies, boric acid and sodium borates are classified as suspected of damaging fertility or the unborn child.[24][27]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for



Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.

Acute Oral Toxicity (based on OECD Guideline 401/420/423)

The acute oral toxicity is determined by administering the test substance in graduated doses to several groups of experimental animals, with one dose per group. The animals are typically fasted rats. Observations of effects and mortality are made for at least 14 days. The LD50 (median lethal dose) is then calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Dermal Toxicity (based on OECD Guideline 402)

The test substance is applied to a shaved area of the skin of experimental animals, usually rabbits or rats. The area is covered with a porous gauze dressing for a 24-hour exposure period. The animals are observed for signs of toxicity and mortality for at least 14 days. The dermal LD50 is calculated.

Inhalation Toxicity (based on OECD Guideline 403)

Animals, typically rats, are exposed to the test substance, which is dispersed in the air as a gas, vapor, or aerosol, in a whole-body or nose-only inhalation chamber for a specified period (usually 4 hours). The animals are then observed for at least 14 days for signs of toxicity and mortality. The LC50 (median lethal concentration) is determined.

Carcinogenicity Studies (based on OECD Guideline 451)

Long-term studies are conducted in which animals, typically rats and mice, are exposed to the test substance daily for a major portion of their lifespan (e.g., 2 years for rats). The substance is usually administered in the diet. Animals are observed for the development of tumors. At the end of the study, a full histopathological examination is performed.

Genotoxicity: Ames Test (based on OECD Guideline 471)

This bacterial reverse mutation assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential



amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance, with and without metabolic activation (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a minimal medium lacking the specific amino acid. The number of revertant colonies is counted.

Genotoxicity: In Vitro Chromosomal Aberration Test (based on OECD Guideline 473)

Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance, with and without metabolic activation. The cells are then treated with a substance that arrests them in metaphase. The chromosomes are then examined microscopically for structural aberrations such as breaks and exchanges.

Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)

Rodents, typically mice or rats, are exposed to the test substance. The test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals is an indication of induced chromosome damage.

Reproductive and Developmental Toxicity (based on OECD Guideline 414)

Pregnant female animals (usually rats or rabbits) are administered the test substance during the period of organogenesis. The dams are observed for signs of toxicity. Shortly before the expected day of delivery, the females are euthanized, and the fetuses are examined for external, visceral, and skeletal malformations, as well as for effects on growth and survival.

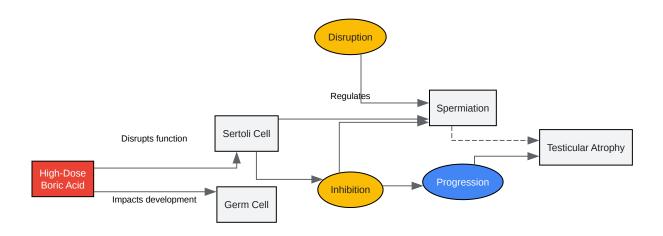
Signaling Pathways and Molecular Mechanisms of Toxicity

The molecular mechanisms underlying borate toxicity are still under investigation, but several key pathways have been implicated.



Testicular Toxicity

High-dose exposure to boric acid leads to testicular lesions characterized by inhibited spermiation, which can progress to atrophy.[28] The proposed mechanism for this is not a direct effect on Leydig cell steroidogenesis but rather a disruption of Sertoli cell function and germ cell development.



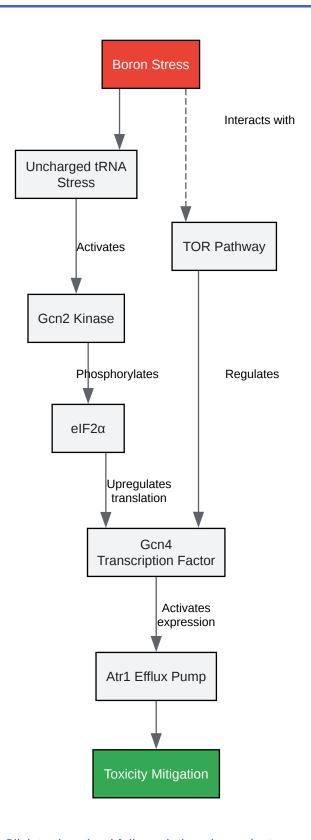
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Caption: Proposed mechanism of boric acid-induced testicular toxicity.

Cellular Stress Response and TOR Pathway

Recent studies suggest that boron stress can be transmitted through the Target of Rapamycin (TOR) signaling pathway. In yeast, boron stress leads to the activation of the Gcn4 transcription factor, which in turn upregulates the expression of the boron efflux pump Atr1 to mitigate toxicity. This activation of the GCN system is triggered by uncharged tRNA stress.





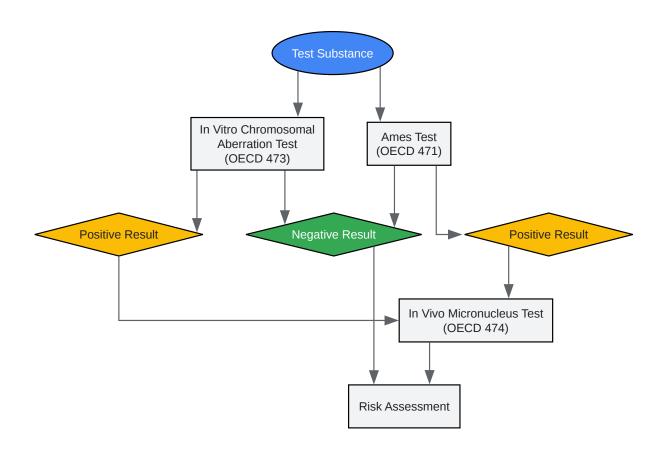
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Caption: Boron stress signaling through the TOR pathway in yeast.



Experimental Workflow for Genotoxicity Assessment

The assessment of the genotoxic potential of a substance typically follows a tiered approach, starting with in vitro assays and proceeding to in vivo studies if necessary.



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Caption: A typical workflow for genotoxicity testing.

Conclusion

Sodium metaborate has a well-characterized toxicological profile, with low acute toxicity but concerns regarding reproductive and developmental effects at high doses based on animal studies. It is not considered to be carcinogenic or genotoxic. The testes are a key target organ for toxicity following repeated exposure in males. Understanding the detailed experimental protocols and the underlying molecular mechanisms of toxicity is crucial for accurate risk assessment and the safe handling and use of this compound. Further research into the



signaling pathways affected by boron exposure will continue to refine our understanding of its biological effects.

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